molecular formula C9H10ClNO2 B7936627 N-(2-chloroethyl)-3-hydroxybenzamide

N-(2-chloroethyl)-3-hydroxybenzamide

Cat. No.: B7936627
M. Wt: 199.63 g/mol
InChI Key: VZOPOBXZMLDGLI-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-3-hydroxybenzamide is a benzamide derivative featuring a chloroethyl group (-CH₂CH₂Cl) attached to the amide nitrogen and a hydroxyl group (-OH) at the meta position of the benzoyl ring. The chloroethyl group is known for its alkylating activity, which may contribute to biological interactions, such as cross-linking DNA or proteins .

Properties

IUPAC Name

N-(2-chloroethyl)-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-4-5-11-9(13)7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOPOBXZMLDGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For N-(2-chloroethyl)-3-hydroxybenzamide, the synthesis can start with 3-hydroxybenzoic acid, which is first converted to its corresponding benzoyl chloride using thionyl chloride.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in N-(2-chloroethyl)-3-hydroxybenzamide can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a primary amine.

    Substitution: The 2-chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of N-(2-aminoethyl)-3-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: : N-(2-chloroethyl)-3-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to form DNA adducts makes it a candidate for further investigation in cancer research .

Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for modifications that can enhance its pharmacological properties .

Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its functional groups that can undergo various chemical transformations .

Mechanism of Action

N-(2-chloroethyl)-3-hydroxybenzamide exerts its effects primarily through alkylation reactions. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

N-(2-Chloroethyl)-3-cyanobenzamide ()
  • Structure: Replaces the hydroxyl group with a cyano (-CN) substituent.
  • This compound is synthesized in 97% purity, suggesting stability under controlled conditions.
  • Applications: Cyanobenzamides are intermediates in agrochemical and pharmaceutical synthesis, though specific biological data are unavailable.
N-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-hydroxybenzamide ()
  • Structure : Features a bulky tert-butyl-pyrazole group instead of the chloroethyl chain.
  • Properties : The tert-butyl group improves lipophilicity, which may enhance membrane permeability. This compound is used to generate libraries for c-MET kinase inhibitors, indicating its role in medicinal chemistry.
N-(4-Chlorophenyl)-2-hydroxybenzamide ()
  • Structure : Chlorine at the para position of the benzamide ring.
  • Properties : Crystallographic studies show intramolecular hydrogen bonding between the hydroxyl and amide groups, stabilizing the structure. Such interactions may influence solubility and melting points.
N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) ()
  • Structure : Contains two chloroethyl groups linked to a nitrosourea core.
  • Mechanism : Forms DNA interstrand cross-links via alkylation, primarily targeting guanine (O⁶ and N1 positions) and cytosine (N3) .
  • Biological Data :
    • Anticancer activity against leukemia L1210 (mouse models) with delayed hematopoietic toxicity .
    • High lipid solubility enables blood-brain barrier penetration, critical for treating gliomas .
N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide ()
  • Structure : Hydroxyethyl group (-CH₂CH₂OH) instead of chloroethyl.
  • Properties : The trifluoromethyl (-CF₃) group increases metabolic stability and hydrophobicity. Such derivatives are explored for antimicrobial or anti-inflammatory applications.

Data Table: Key Properties of Selected Analogs

Compound Molecular Formula Key Substituents Notable Properties Applications References
N-(2-Chloroethyl)-3-hydroxybenzamide* C₉H₁₀ClNO₂ -OH (C3), -CH₂CH₂Cl Hypothesized alkylating agent, chelation Drug design, catalysis Inferred
N-(2-Chloroethyl)-3-cyanobenzamide C₁₀H₉ClN₂O -CN (C3), -CH₂CH₂Cl High electrophilicity, 97% purity Chemical intermediate
N,N'-Bis(2-chloroethyl)-N-nitrosourea C₅H₈Cl₂N₃O₂ Dual -CH₂CH₂Cl, nitrosourea DNA cross-linking, BBB penetration Anticancer (BCNU)
N-(4-Chlorophenyl)-2-hydroxybenzamide C₁₃H₁₀ClNO₂ -OH (C2), -Cl (C4) Intramolecular H-bonding, stable crystals Crystallography studies

*Hypothetical data inferred from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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